N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is a structurally complex molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold. Key substituents include a 6-acetyl group and a 2-fluorobenzamide side chain. The fluorine atom in the benzamide group may enhance metabolic stability and binding affinity, while the acetyl group could influence pharmacokinetic properties like solubility and tissue penetration .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c1-13(28)27-11-10-15-19(12-27)31-23(26-21(29)14-6-2-3-7-16(14)24)20(15)22-25-17-8-4-5-9-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXORFZGTTJHVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H23N3O2S and a molecular weight of 413.6 g/mol. Its structure incorporates a benzothiazole moiety, which is often associated with various pharmacological activities. The presence of the fluorine atom may enhance its biological activity by improving metabolic stability or bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in 2023 evaluated the cytotoxic effects of benzothiazole derivatives on six different cancer cell lines. The results demonstrated that certain derivatives exhibited moderate to high cytotoxicity, with IC50 values ranging from 100 to 250 µg/mL depending on the specific cell line tested .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazole derivatives can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for similar compounds, indicating their effectiveness in inhibiting microbial growth .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity: Benzothiazole derivatives often interact with key enzymes involved in cancer metabolism or microbial survival.
- Induction of Apoptosis: Many studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with DNA: Some compounds may bind to DNA or interfere with its replication processes, further contributing to their anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzothiazole derivatives. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole and benzothiazole moieties exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity Testing : The compound demonstrated notable cytotoxicity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. An IC50 value was established, indicating effective cytotoxicity in these models .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that it interacts with critical proteins involved in cell survival pathways primarily through hydrophobic interactions .
Structure-Activity Relationship (SAR)
The structural components of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-fluorobenzamide play a crucial role in its biological activity:
- The presence of the thiazole ring is essential for its cytotoxic activity.
- Substituents on the phenyl rings significantly influence the efficacy of the compound .
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown potential antimicrobial activity against various pathogens. Research indicates that benzothiazole derivatives often possess broad-spectrum antimicrobial properties.
Case Study Insights:
- A study demonstrated that similar thiazole derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Development
The synthesis of this compound involves several steps:
Comparison with Similar Compounds
Key Differences :
- The 6-acetyl group in the target compound may improve solubility compared to the 6-isopropyl substituent in the analog.
- The 2-fluorobenzamide moiety could enhance target binding via hydrophobic or π-π interactions, whereas the acetamide group in the analog may prioritize metabolic stability .
PARP Inhibitors
Benzimidazole derivatives with tetrahydrothienopyridine moieties show nanomolar potency against PARP isoforms:
Comparison :
VEGFR-2 Inhibitors
Benzothiazole hybrids with thiadiazole-thioacetamide side chains exhibit antiangiogenic properties:
Key Contrasts :
- The target compound lacks the thiadiazole-thioacetamide side chain critical for VEGFR-2 binding in these analogs.
- The 2-fluorobenzamide group may redirect activity toward other kinase targets .
Other Structural Analogs
Patent literature describes compounds with trifluoromethylbenzothiazole-acetamide backbones:
Comparison :
- The 6-acetyl group in the target compound may reduce steric hindrance compared to 6-trifluoromethyl substituents.
- The 2-fluorobenzamide could offer a balance between potency and solubility relative to phenylacetamide derivatives .
Q & A
Q. What are the key steps and reagents required for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzothiazole and tetrahydrothieno-pyridine cores. Critical reagents include:
- Bases (e.g., triethylamine) to facilitate coupling reactions.
- Solvents (e.g., dimethylformamide or dichloromethane) to optimize reaction kinetics.
- Catalysts (e.g., palladium for cross-coupling steps). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
Q. How is the compound’s structure confirmed after synthesis?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) spectroscopy : - and -NMR to resolve aromatic protons and heterocyclic carbons (e.g., benzothiazole and tetrahydrothieno-pyridine signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : To identify functional groups like acetyl (-COCH) and amide (-CONH-) linkages .
Q. What purification methods are effective for isolating this compound?
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
- HPLC with reverse-phase C18 columns for high-purity isolation.
- Solvent recrystallization (e.g., from ethanol or acetonitrile) to enhance crystallinity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies between predicted and observed spectra arise from conformational flexibility or solvent effects. Strategies include:
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton and carbon signals.
- Computational modeling (DFT calculations) to simulate NMR chemical shifts and validate assignments.
- Variable-temperature NMR to assess dynamic effects in the tetrahydrothieno-pyridine ring .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric methods.
- Cell-based models : Assess cytotoxicity (via MTT assays) or anti-proliferative effects in cancer cell lines.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors (e.g., benzothiazole’s role in targeting DNA or proteins) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent modification : Replace the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) to assess steric/electronic effects.
- Functional group deletion : Synthesize analogs lacking the 2-fluorobenzamide group to evaluate its role in target binding.
- Docking studies : Use molecular modeling (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., ATP-binding pockets) .
Q. What strategies mitigate instability during storage or biological testing?
- Thermal analysis (TGA/DSC) to determine decomposition temperatures.
- Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) for aqueous assays.
- Light-sensitive storage : Protect the benzothiazole moiety from photodegradation using amber vials .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across different studies?
- Dose-response validation : Re-test activity across a broader concentration range.
- Metabolic stability assays : Check for rapid degradation in cell media (via LC-MS).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
Q. Why might synthetic yields vary between laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
